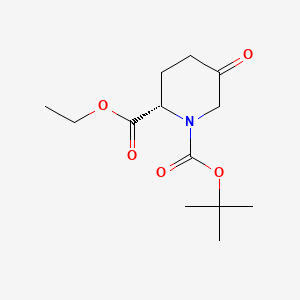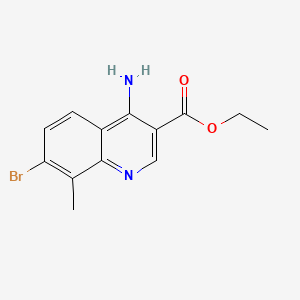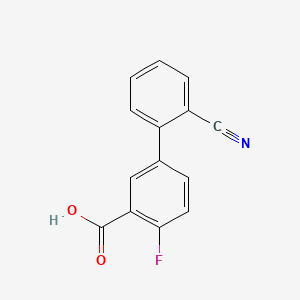
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl is a complex organic molecule. It contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl is complex, with a total of 28 atoms; 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The structure data file for this compound is available for download and can be imported to most of the chemistry software for further analysis .
Aplicaciones Científicas De Investigación
Methanol in Fixation and Embedding Procedures
Methacarn, a methanol-Carnoy fixation solution, enhances the shrinkage temperature of collagen more significantly than ethanol, suggesting its potential in preserving the helical proteins in myofibrils and collagen during tissue embedding in paraffin for microscopic examination. This process could be particularly relevant for research requiring the preservation of specific tissue structures (Puchtler et al., 1970).
Methanol in Hydrogen Production
Methanol serves as a promising hydrogen carrier, with its steam reforming, partial oxidation, and autothermal reforming processes being extensively studied for sustainable hydrogen production. The development and improvement of catalysts, such as copper-based and palladium-zinc alloy catalysts, and reactor technologies, including monolith structures and membrane reactors, highlight methanol's significance in advancing a hydrogen economy (García et al., 2021).
Methanol as a Feedstock in Chemical Synthesis
Methanol is a foundational chemical in producing other chemicals, including formaldehyde and acetic acid, through various industrial processes. Its role as a peaking fuel in power stations, particularly in integrated gasification combined cycle (IGCC) systems, underscores its importance in both the chemical industry and energy sector, facilitating the transition towards more sustainable fuel sources (Cybulski, 1994).
Methanol in Biofuel Development
The inclusion of methanol in methanol-gasoline blends showcases its potential to improve the performance and emissions of automotive spark-ignition engines. Research on methanol’s application in biofuels, particularly its blending with gasoline and diesel, aims at optimizing fuel consumption, reducing emissions, and enhancing phase stability, indicating its broader implications in renewable energy and automotive industries (Bharath & Arul Mozhi Selvan, 2021).
Methanol in Environmental Sensing and Monitoring
Methanol's use as a chemical marker in assessing solid insulation conditions in power transformers signifies its potential in environmental sensing and monitoring. By identifying methanol in transformer oil, researchers can evaluate the degradation of cellulosic insulation, contributing to the maintenance of electrical infrastructure and ensuring operational safety (Jalbert et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl involves the reduction of an isoindoline compound. The reduction is achieved using a suitable reducing agent in the presence of a catalyst. The final step involves the addition of hydrochloric acid to obtain the HCl salt of the product.", "Starting Materials": [ "3a,4,5,6,7,7a-hexahydro-1H-isoindole-2,3-dione", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 3a,4,5,6,7,7a-hexahydro-1H-isoindole-2,3-dione in methanol", "Add sodium borohydride to the solution and stir for several hours", "Add water to the reaction mixture and extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer to obtain the crude product", "Dissolve the crude product in hydrochloric acid and stir for several hours", "Filter the product and wash with water", "Dry the product to obtain ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl" ] } | |
Número CAS |
1212106-97-2 |
Nombre del producto |
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.241 |
Nombre IUPAC |
[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1 |
Clave InChI |
HKTBIXJIDRLJOD-DTWKUNHWSA-N |
SMILES |
C1CCC2(CNCC2C1)CO |
Sinónimos |
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



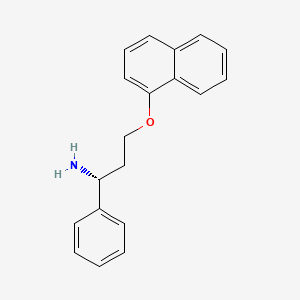
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
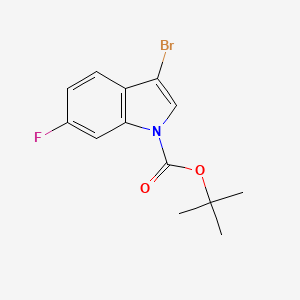
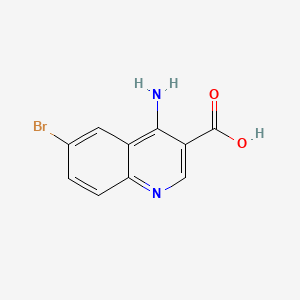
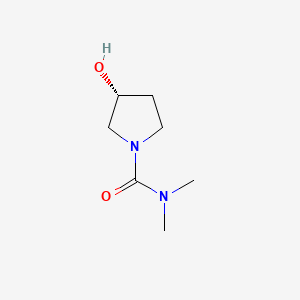
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)
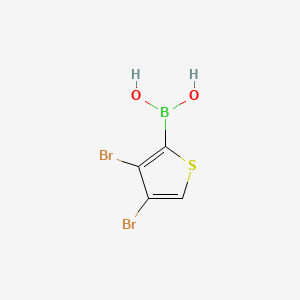
![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)
